
Benzene, 1-(1,3-butadienyl)-3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1,3-butadienyl)-3-fluoro-: is an organic compound with the molecular formula C10H9F. This compound features a benzene ring substituted with a 1,3-butadienyl group and a fluorine atom at the 3-position. The presence of both the butadienyl group and the fluorine atom imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,3-butadienyl)-3-fluoro- typically involves the coupling of a fluorobenzene derivative with a 1,3-butadiene derivative. One common method is the Heck reaction, where a palladium catalyst is used to couple 3-fluorobenzene with 1,3-butadiene under specific conditions, such as elevated temperatures and the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1-(1,3-butadienyl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the butadienyl group to single bonds, forming saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-(1,3-butadienyl)-3-fluoro- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further functionalization.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity and functional groups make it suitable for creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1,3-butadienyl)-3-fluoro- depends on its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological activity. The butadienyl group can participate in conjugation and electron delocalization, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Benzene, 1-(1,3-butadienyl)-: This compound lacks the fluorine atom, resulting in different chemical properties and reactivity.
Benzene, 1-(1,3-butadienyl)-4-fluoro-: The fluorine atom is positioned differently, which can affect the compound’s interactions and reactivity.
Uniqueness: Benzene, 1-(1,3-butadienyl)-3-fluoro- is unique due to the specific positioning of the fluorine atom, which can influence its chemical behavior and potential applications. The combination of the butadienyl group and the fluorine atom provides a distinct set of properties that can be leveraged in various research and industrial contexts.
Propiedades
Fórmula molecular |
C10H9F |
|---|---|
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
1-buta-1,3-dienyl-3-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2 |
Clave InChI |
LPOXLEKRXAXWFL-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate](/img/structure/B13833694.png)

![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833708.png)
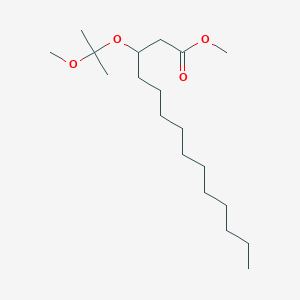
![(2E,4E)-5-[(1S,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid](/img/structure/B13833721.png)
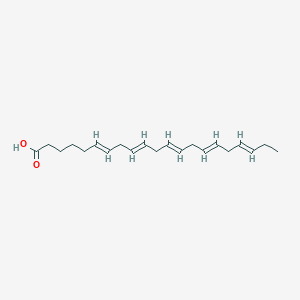
![Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B13833730.png)
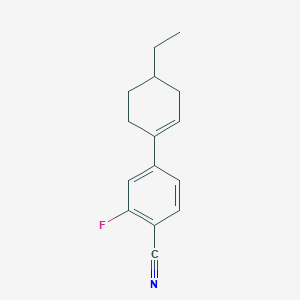
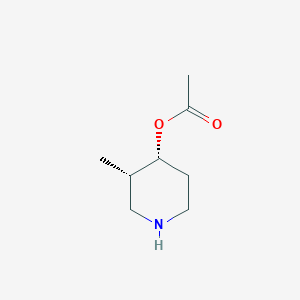

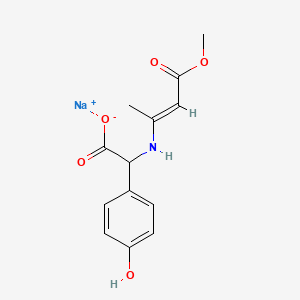
![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)
![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)

